Boiling Point and Volatility Advantage of N-(2-Aminoethyl) vs. N-Methyl Substitution for Vapor-Phase Processing
The target compound SIA0592.0 exhibits a boiling range of 54–56 °C at 2 mmHg, which is substantially lower than the boiling point of 137 °C at 760 mmHg for the N-methyl analog SIM6501.4 (1,2,2,4-tetramethyl-1-aza-2-silacyclopentane, CAS 18387-19-4) . The N-methyl analog additionally has a measured vapor pressure of ≤5 mmHg at 20 °C and a flash point of 14 °C . While direct vapor pressure data for SIA0592.0 at 20 °C are not published, its boiling point at reduced pressure is consistent with higher volatility suitable for vapor-phase transport in CVD and MLD processes, where silanes with vapor pressure >5 torr at 100 °C have achieved the greatest number of commercial applications [1].
| Evidence Dimension | Boiling point (volatility indicator for vapor-phase deposition) |
|---|---|
| Target Compound Data | 54–56 °C at 2 mmHg (SIA0592.0; N-(2-aminoethyl) substituent) |
| Comparator Or Baseline | 137 °C at 760 mmHg; vapor pressure ≤5 mmHg at 20 °C (SIM6501.4; N-methyl substituent, CAS 18387-19-4) |
| Quantified Difference | Boiling point lower by >80 °C even when measured at reduced pressure for the target vs. atmospheric pressure for the comparator; the N-(2-aminoethyl) group substantially enhances volatility relative to N-methyl |
| Conditions | Boiling point measured at stated pressures; vapor pressure per Gelest specification sheet |
Why This Matters
For CVD and MLD processes, precursor volatility directly determines deposition rate, chamber transport efficiency, and film uniformity; the N-(2-aminoethyl) derivative's lower boiling point makes it the preferred choice over the N-methyl analog for vapor-phase nanoparticle and wafer-surface functionalization.
- [1] Gelest, Inc. Chemical Vapor Deposition – Application Note. Gelest.com, 2016. View Source
